4,4'-二甲基氨基雷克

描述

科学研究应用

4,4’-二甲基氨orex有几个科学研究应用:

作用机制

4,4’-二甲基氨orex是一种强效且平衡的5-羟色胺-去甲肾上腺素-多巴胺释放剂。 它通过反转其转运体来增加这些神经递质的释放,从而导致突触间隙中水平升高 . 这种作用会导致刺激和欣快感增强,这是精神兴奋剂的典型作用 .

生化分析

Biochemical Properties

4,4’-Dimethylaminorex acts as a potent and balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA), with EC 50 values for serotonin, norepinephrine, and dopamine release of 18.5 nM, 26.9 nM, and 8.6 nM, respectively . The metabolic profile of 4,4’-Dimethylaminorex was characterized using both in vitro and in vivo models . The phase I metabolic reactions included hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved .

Cellular Effects

It has been found that 4,4’-Dimethylaminorex can influence the expression of markers of oxidative/nitrosative stress (8-OHdG, iNOS, NT and NOX2), apoptosis (Smac/DIABLO and NF-κB), and heat shock proteins (HSP27, HSP70, HSP90) in the cerebral cortex .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Dimethylaminorex is primarily through its function as a potent and balanced serotonin-norepinephrine-dopamine releasing agent . This means it can increase the levels of these neurotransmitters in the brain, which can lead to various physiological effects.

Temporal Effects in Laboratory Settings

It is known that once formed, the phase I metabolites of 4,4’-Dimethylaminorex underwent extensive conjugation . Not only the most abundant compounds detected, but also those with the most extended window of detection, were the carboxylated and the hydroxylated metabolites .

Metabolic Pathways

The metabolic pathways of 4,4’-Dimethylaminorex involve phase I metabolic reactions including hydrolysis, carboxylation, hydroxylation, and carbonylation . CYP2D6 was the principal isoenzyme involved . Once formed, the phase I metabolites underwent extensive conjugation .

准备方法

4,4’-二甲基氨orex的合成通常涉及麻黄碱或伪麻黄碱与氰化溴或氰酸钾反应。 经典的一步氰化溴环化苯丙醇胺产生顺式-4-甲基氨orex,而氰酸钾途径形成反式-4-甲基氨orex . 这些方法需要小心处理有毒试剂并精确控制反应条件,以确保产生所需的异构体 .

化学反应分析

相似化合物的比较

4,4’-二甲基氨orex在结构和功能上与其他几种化合物相似:

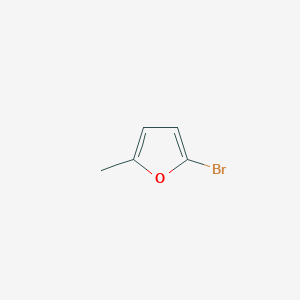

氨orex: 一种具有类似作用但效力和持续时间不同的精神兴奋剂。

4-甲基氨orex: 另一种具有类似结构但药代动力学特性不同的精神兴奋剂。

培莫林: 一种具有不同作用机制但类似治疗应用的兴奋剂。4,4’-二甲基氨orex的独特之处在于它平衡地释放5-羟色胺、去甲肾上腺素和多巴胺,这使其有别于其他相关化合物.

属性

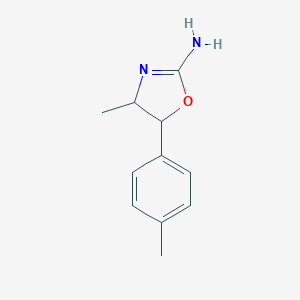

IUPAC Name |

4-methyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-3-5-9(6-4-7)10-8(2)13-11(12)14-10/h3-6,8,10H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPILLHMQNMXXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=N1)N)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031562 | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445569-01-6 | |

| Record name | 4,5-Dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445569-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445569016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dimethylaminorex | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

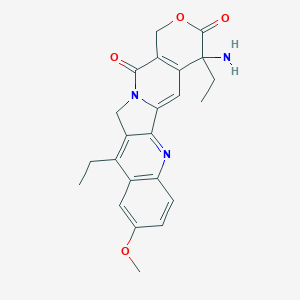

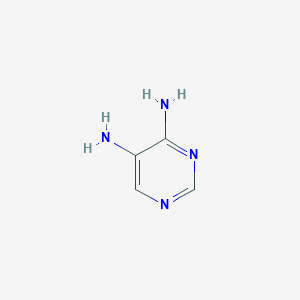

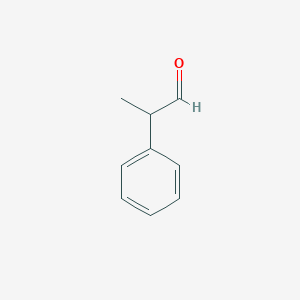

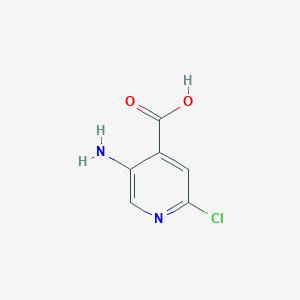

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

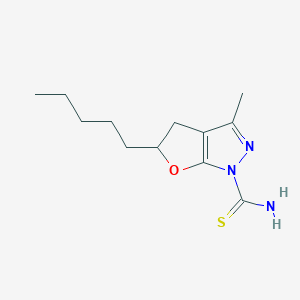

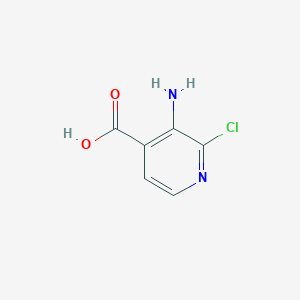

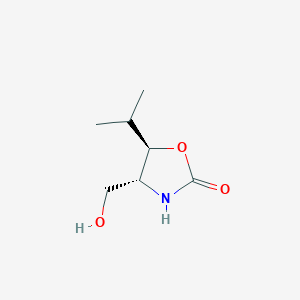

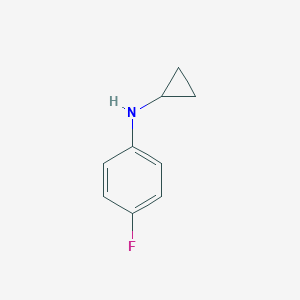

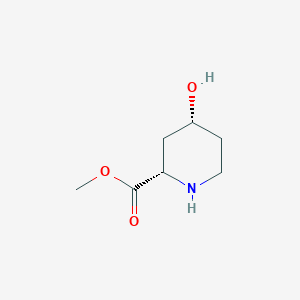

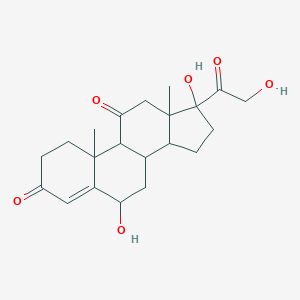

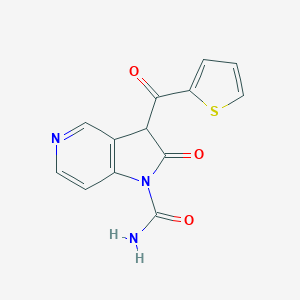

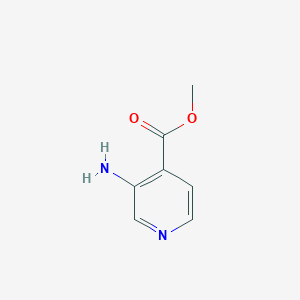

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。